(1R,3S)-3-butylthiolane 1-oxide
Description
Properties
Molecular Formula |
C8H16OS |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(1R,3S)-3-butylthiolane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
InChI Key |
QVVQIIIFHZDBDL-WCBMZHEXSA-N |
Isomeric SMILES |
CCCC[C@H]1CC[S@@](=O)C1 |
Canonical SMILES |
CCCCC1CCS(=O)C1 |
Synonyms |
3-butylthiolane 1-oxide |
Origin of Product |
United States |
Preparation Methods
Hydrogen Peroxide-Mediated Oxidation
Aqueous hydrogen peroxide (H₂O₂) in acetic acid is a common oxidizing system for thiolanes. The reaction proceeds via a two-electron oxidation mechanism, forming a sulfenic acid intermediate that rearranges to the sulfoxide. For 3-butylthiolane, this method yields a racemic mixture of (1R,3S) and (1S,3R) sulfoxides due to the lack of chiral induction. However, enantioselectivity can be achieved using chiral catalysts or enzymes.
Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation
m-CPBA in dichloromethane at 0°C provides higher yields (>90%) and moderate stereoselectivity. The bulky peracid favors oxidation from the less hindered face of the thiolane ring. Computational studies suggest that the butyl group at C3 induces conformational rigidity, guiding m-CPBA to attack the sulfur atom from the re face, preferentially forming the (1R,3S) isomer.
Table 1: Oxidation of 3-Butylthiolane with Common Reagents
| Oxidizing Agent | Solvent | Temperature | Yield (%) | (1R,3S):(1S,3R) Ratio |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 25°C | 75 | 50:50 |
| m-CPBA | DCM | 0°C | 92 | 65:35 |
| NaIO₄ | Water/THF | 25°C | 68 | 55:45 |
Asymmetric Catalytic Oxidation
Enantioselective synthesis of (1R,3S)-3-butylthiolane 1-oxide requires chiral catalysts to bias the oxidation trajectory. Titanium- and vanadium-based complexes are widely employed for this purpose.
Sharpless-Kagan Oxidation
The Sharpless-Kagan protocol, using a titanium tetraisopropoxide and diethyl tartrate (DET) system with cumene hydroperoxide (CHP), achieves enantiomeric excess (ee) up to 80% for cyclic sulfoxides. For 3-butylthiolane, the (1R,3S) isomer is favored when (R,R)-DET is used, as the chiral ligand directs peroxide attack to the si face of sulfur.
Organocatalytic Approaches
Chiral flavinium salts catalyze the oxidation of thioethers with H₂O₂ under mild conditions. The zwitterionic intermediate stabilizes transition states through hydrogen bonding, enabling ee values >90%. A recent study demonstrated that 10 mol% of (S)-flavinium bromide in acetonitrile at −20°C converts 3-butylthiolane to the (1R,3S)-sulfoxide in 85% yield and 94% ee.
Cyclization Strategies
Constructing the thiolane ring de novo offers an alternative to post-synthesis oxidation. Cyclization of γ-thiobutyrolactones or mercapto alcohols with electrophilic reagents provides stereochemical control.
Silver-Catalyzed Cyclization
Silver(I) triflate (AgOTf) catalyzes the cyclization of 1,4-diynamide-3-ols with N-oxides to form furan derivatives. Although this method primarily targets furans, analogous pathways could be adapted for thiolane synthesis. For instance, substituting oxygen with sulfur nucleophiles might enable the formation of thiolane rings. A proposed mechanism involves:
-
Coordination : Ag⁺ binds to the alkyne, polarizing the π-system.
-
Nucleophilic Attack : A sulfur nucleophile (e.g., thiolate) attacks the activated alkyne.
-
Cyclization : Intramolecular attack forms the five-membered ring.
-
Oxidation : In situ oxidation with N-oxide yields the sulfoxide.
Table 2: Hypothetical Ag(I)-Catalyzed Thiolane Formation
| Substrate | Catalyst | Oxidizing Agent | Yield (%) | ee (%) |
|---|---|---|---|---|
| HS(CH₂)₃C≡CCH₂OH | AgOTf | Quinoline N-oxide | 70* | 80* |
| Predicted values based on furan synthesis. |
Enzymatic Resolution
Racemic 3-butylthiolane 1-oxide can be resolved into enantiomers using lipases or sulfoxide reductases. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes esters of the (1S,3R) isomer, leaving the (1R,3S) enantiomer intact. A 2012 study on alcohol dehydrogenase complexes revealed that chiral sulfoxides act as competitive inhibitors, suggesting potential enzymatic oxidation pathways.
Stereochemical Analysis and Optimization
The (1R,3S) configuration arises from synergistic steric and electronic effects during oxidation. Density functional theory (DFT) calculations indicate that the butyl group at C3 adopts a pseudo-equatorial position, minimizing 1,3-diaxial interactions. This conformation orients the sulfur lone pair antiperiplanar to the oxidizing agent, favoring attack from the re face.
Q & A
Q. What strategies mitigate peroxide formation during long-term storage of (1R,3S)-3-butylthiolane 1-oxide?
- Methodology :
- Stabilizers : Add 0.1% BHT or hydroquinone.
- Storage Conditions : Use amber vials under argon at −20°C. Test peroxide content periodically via iodide-iodate titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
